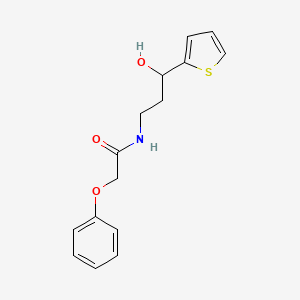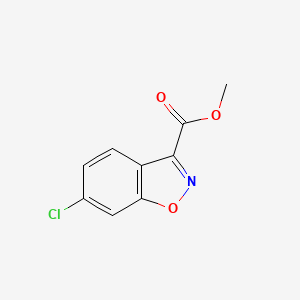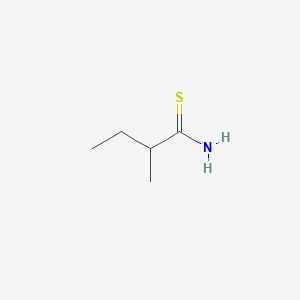
3-(4-chlorobenzyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorobenzyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H19ClN4O2S and its molecular weight is 474.96. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorobenzyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorobenzyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural and Molecular Docking Analysis
Research has demonstrated the synthesis and characterization of structurally related compounds, showcasing their potential in interacting with proteins. For example, a study involving the synthesis, crystal, and molecular structure, alongside DFT and molecular docking analyses, revealed insights into the compound's interaction with the SHP2 protein, suggesting potential inhibitory activity better than reference compounds (Wu et al., 2022). This points towards its application in targeted protein inhibition, which could be crucial for drug development strategies.
Antitumor Activity
Compounds structurally similar to the one have been synthesized and characterized, showing significant antitumor activities. A study synthesized such a compound for the first time, revealing its structural characteristics through various spectroscopic methods and demonstrating its antitumor activity against human hepatoma and melanoma cells, which was superior to reference compounds (Zhou et al., 2021). These findings suggest the potential use of such compounds in cancer therapy, highlighting the importance of molecular structure in determining biological activity.
Corrosion Inhibition
A study on novel quinazolinone derivatives, including those structurally related to the compound of interest, demonstrated their efficacy as corrosion inhibitors for mild steel in acidic medium. This was confirmed through various analytical methods, indicating that these compounds act via chemical adsorption on the metallic surface, which implies their potential application in protecting metals against corrosion (Errahmany et al., 2020).
Spectroscopic Studies and Tautomerism
Another study explored the spectroscopic characteristics, HOMO-LUMO, NBO analyses, and tautomerism of a hybrid compound similar to the one . It revealed the predominance of the thione form over the thiol form, indicating specific electronic and structural properties that could influence its reactivity and interactions with biological targets (Soliman et al., 2015).
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)methyl]-2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN4O2S/c1-16-5-4-6-18(13-16)23-28-22(32-29-23)15-33-25-27-21-8-3-2-7-20(21)24(31)30(25)14-17-9-11-19(26)12-10-17/h2-13H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCPXQYUQFXAQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-Chlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2593213.png)

![N-Methyl-2-(methylamino)-N-[3-(methylamino)-3-oxopropyl]pentanamide;hydrochloride](/img/structure/B2593217.png)
![2-[(2-Methylbutan-2-yl)oxy]ethan-1-amine](/img/structure/B2593219.png)
![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-4-(4-phenylpyrimidin-2-yl)piperidine-1-carboxamide](/img/structure/B2593223.png)
![N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2593225.png)


![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-N-(4-fluorobenzyl)-3-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2593231.png)

![2,2-Dimethyl-5-{[(4-methylphenyl)sulfanyl]methylene}-1,3-dioxane-4,6-dione](/img/structure/B2593233.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2593234.png)

